molecular formula C12H14BrNO2 B1392592 N-(4-acetylphenyl)-2-bromobutanamide CAS No. 1243064-50-7

N-(4-acetylphenyl)-2-bromobutanamide

Cat. No.: B1392592
CAS No.: 1243064-50-7
M. Wt: 284.15 g/mol
InChI Key: DVWQBZFNCKLWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-bromobutanamide is a brominated organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . Its chemical structure features a bromobutanoic acid chain linked to a 4-acetylaniline group. The reactive bromine atom and the carbonyl groups make this molecule a potential building block for chemical synthesis and a candidate for the development of more complex molecular structures.Researchers may explore this compound as a key intermediate in synthetic organic chemistry, particularly in nucleophilic substitution reactions where the bromide can be displaced. The acetylphenyl moiety is a common structural feature in compounds studied for various pharmacological activities, though specific biological data for this molecule is not currently available. As a reagent, its applications could span from materials science to the early-stage discovery of bioactive molecules.This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQBZFNCKLWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-bromobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄BrNO₂
  • Molecular Weight : 288.15 g/mol
  • CAS Number : 905811-00-9
  • MDL Number : MFCD08685812

The compound features a bromobutanamide structure with an acetylphenyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be inferred from related compounds and preliminary studies. Compounds with similar structures have been noted to exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Related brominated compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some derivatives have been associated with reduced inflammation, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

Biological Activity Overview

Biological Activity Evidence/Source
AntimicrobialSimilar compounds exhibit activity against various pathogens .
Anti-inflammatoryInhibition of inflammatory markers observed in related studies .
AnticancerCytotoxic effects reported in cancer cell lines for structurally similar compounds .

Toxicity and Safety Profile

This compound has been classified with certain safety warnings:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

These classifications highlight the importance of handling this compound with care in laboratory settings.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
  • Anti-inflammatory Mechanism :
    • Research indicated that the compound could inhibit the NF-kB pathway, leading to decreased production of inflammatory cytokines in vitro. This suggests potential use in treating chronic inflammatory conditions.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as a lead compound for further development in oncology.

Comparison with Similar Compounds

Structural Comparisons

Halogen-Substituted Acetamides
  • N-(4-Acetylphenyl)-2-chloroacetamide : Features a chlorine atom instead of bromine. Synthesized using chloroacetyl chloride in glacial acetic acid/CH₃COONa, yielding a compound with higher electronegativity but lower atomic radius compared to bromine. This may reduce steric hindrance but increase polarity .
  • However, iodine’s larger size may reduce solubility in non-polar solvents .
  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide : Contains dual halogen substituents (Br and Cl). Crystallographic data show a dihedral angle of 68.21° between the bromophenyl and chlorophenyl moieties, influencing molecular packing and hydrogen bonding (N–H···O chains along [010]) .

Key Structural Parameters :

Compound C–X Bond Length (Å) Dihedral Angle (°) Notable Features
N-(4-Bromophenyl)acetamide C6–Br: 1.8907 - Bond lengths differ from Cl analogs
N-(4-Cl-1,3-benzothiazol-2-yl) C–Cl: ~1.74 - Thiazole ring enhances planarity
N-(4-Acetylphenyl)-2-bromoacetamide - - Acetyl group increases electron-withdrawing effects

Data sourced from

Heterocyclic and Functionalized Derivatives
  • Pyridin-2-one Derivatives: Synthesized from N-(4-acetylphenyl)-2-cyanoacetamide, yielding compounds with anti-proliferative activity (e.g., 75% yield for derivative 3). The acetylphenyl group facilitates cyclization into bioactive heterocycles .
  • N-Benzyl-2-[(4-bromophenyl)sulfanyl]acetamide: Incorporates a sulfanyl group, enhancing thiol-mediated reactivity.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-acetylphenyl)-2-bromobutanamide, and how is purity ensured?

Answer: The synthesis typically involves multi-step organic reactions, starting with the coupling of 4-acetylaniline with 2-bromobutanoyl chloride under controlled conditions (e.g., anhydrous environment, inert gas protection). Key steps include:

  • Acylation: Reacting 4-acetylaniline with 2-bromobutanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.
  • Characterization: NMR (¹H/¹³C) confirms structural integrity, while HPLC or elemental analysis ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., acetyl group at δ ~2.5 ppm, bromine-induced deshielding in the butanamide chain).
  • IR Spectroscopy: Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₃BrNO₂: 298.01) .

Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?

Answer: The bromine atom at the 2-position of the butanamide chain serves as a reactive site for nucleophilic substitution (e.g., Suzuki coupling, Grignard reactions). Its electronegativity enhances electrophilicity, enabling cross-coupling reactions to introduce aryl or alkyl groups for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Answer: Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics.
  • Temperature Control: Maintaining 0–5°C during acylation minimizes side reactions.
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) may accelerate amide bond formation.
  • Design of Experiments (DOE): Statistical tools like response surface methodology (RSM) identify optimal molar ratios and reaction times .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Purity Reassessment: Verify compound purity via HPLC and elemental analysis to exclude impurities as confounding factors.
  • Mechanistic Reproducibility: Replicate enzyme inhibition assays (e.g., bacterial dihydropteroate synthase for sulfonamide-like activity) under standardized conditions.
  • Alternative Targets: Explore off-target interactions using proteomic profiling or CRISPR screening .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking: Software like AutoDock Vina simulates interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential).
  • MD Simulations: Assess binding stability over time (e.g., 100-ns trajectories in GROMACS).
  • QSAR Models: Correlate substituent effects (e.g., bromine position) with activity using descriptors like logP and polar surface area .

Q. What experimental approaches validate the compound’s proposed mechanism of action in cancer cell lines?

Answer:

  • In Vitro Cytotoxicity: MTT assays on HeLa or MCF-7 cells.
  • Apoptosis Markers: Flow cytometry for Annexin V/PI staining.
  • Western Blotting: Quantify caspase-3/9 activation.
  • Target Knockdown: siRNA silencing of suspected targets (e.g., Bcl-2) to confirm pathway involvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-bromobutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-bromobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.